molecular formula C16H13NO6 B12587856 3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic Acid CAS No. 649773-97-7

3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic Acid

Cat. No.: B12587856
CAS No.: 649773-97-7
M. Wt: 315.28 g/mol
InChI Key: RXYJTWHREZOLCZ-UHFFFAOYSA-N
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Description

3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic acid is an organic compound with the molecular formula C16H13NO6 It is characterized by the presence of a benzoic acid moiety linked to a carboxyphenoxy group through an acetylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic acid typically involves the following steps:

    Formation of the Carboxyphenoxy Intermediate: The initial step involves the synthesis of 4-carboxyphenoxyacetic acid. This can be achieved through the reaction of 4-hydroxybenzoic acid with chloroacetic acid under basic conditions.

    Acetylation: The carboxyphenoxyacetic acid is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The final step involves the reaction of the acetylated intermediate with 3-aminobenzoic acid to form the desired product. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters, amides, or ethers.

Scientific Research Applications

3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzoic acid: Known for its use in the synthesis of folic acid and its derivatives.

    4,4’-oxydibenzoic acid: Utilized in the synthesis of polymers and other industrial applications.

    Para-aminobenzoic acid (PABA): Commonly used in sunscreen formulations and as a precursor in the synthesis of various pharmaceuticals.

Uniqueness

3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

649773-97-7

Molecular Formula

C16H13NO6

Molecular Weight

315.28 g/mol

IUPAC Name

3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H13NO6/c18-14(17-12-3-1-2-11(8-12)16(21)22)9-23-13-6-4-10(5-7-13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)(H,21,22)

InChI Key

RXYJTWHREZOLCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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